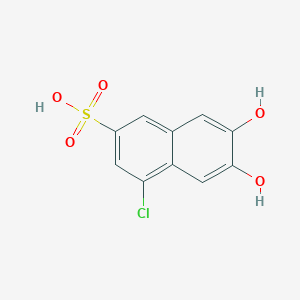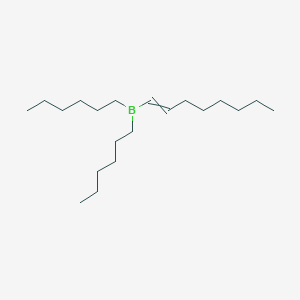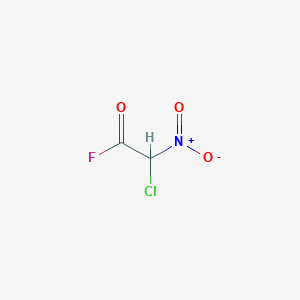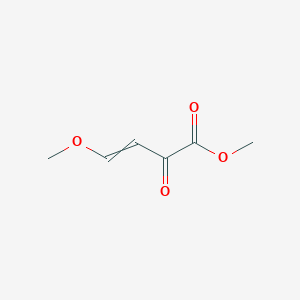
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7ClO5S. It is a derivative of naphthalene, characterized by the presence of chloro, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various fields, including dye synthesis and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4-chloro-6,7-dihydroxynaphthalene. One common method includes heating 2-hydroxynaphthalene-3,6-disulfonic acid with caustic soda at elevated temperatures (around 270°C) for several hours. The reaction mixture is then diluted with water and acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6,7-dihydroxynaphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and electron donation, while the sulfonic acid group enhances solubility and reactivity. The chloro group can undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxynaphthalene-2-sulfonic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Contains additional sulfonic acid groups, increasing its solubility and reactivity in aqueous environments.
Uniqueness
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of specialized dyes and other organic compounds .
Propiedades
Número CAS |
113458-97-2 |
|---|---|
Fórmula molecular |
C10H7ClO5S |
Peso molecular |
274.68 g/mol |
Nombre IUPAC |
4-chloro-6,7-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7ClO5S/c11-8-3-6(17(14,15)16)1-5-2-9(12)10(13)4-7(5)8/h1-4,12-13H,(H,14,15,16) |
Clave InChI |
GTCZQGWWJDIYBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)






![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

